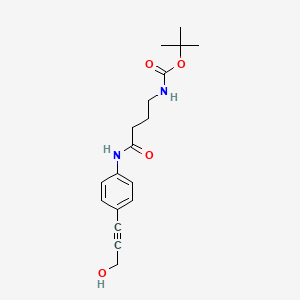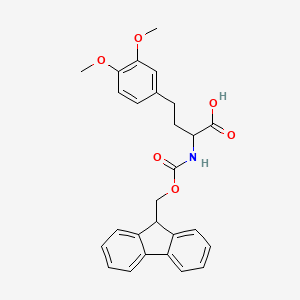
(S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethoxyphenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and (S)-2-amino-4-butyric acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Fmoc Protection: The intermediate is then protected with the Fmoc group using reagents like Fmoc-Cl in the presence of a base such as triethylamine.
Final Product: The final step involves purification and characterization of the product using techniques like column chromatography and NMR spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of automated synthesizers and large-scale reactors to facilitate the production process.
化学反应分析
Types of Reactions
(S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine
In the field of medicine, this compound may have potential therapeutic applications. It can be used in the design of new drugs and as a reference compound in pharmacological studies.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(S)-4-(3,4-Dimethoxy-phenyl)-2-amino-butyric acid: Lacks the Fmoc protecting group.
(S)-4-(3,4-Dimethoxy-phenyl)-2-(tert-butoxycarbonylamino)-butyric acid: Contains a different protecting group (Boc) instead of Fmoc.
(S)-4-(3,4-Dimethoxy-phenyl)-2-(acetylamino)-butyric acid: Contains an acetyl group instead of Fmoc.
Uniqueness
The presence of the Fmoc protecting group in (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid makes it unique compared to similar compounds. This group provides stability and allows for selective deprotection under mild conditions, making it advantageous for use in peptide synthesis and other applications.
属性
分子式 |
C27H27NO6 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C27H27NO6/c1-32-24-14-12-17(15-25(24)33-2)11-13-23(26(29)30)28-27(31)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,12,14-15,22-23H,11,13,16H2,1-2H3,(H,28,31)(H,29,30) |
InChI 键 |
MPPZZKBAHVJGRQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
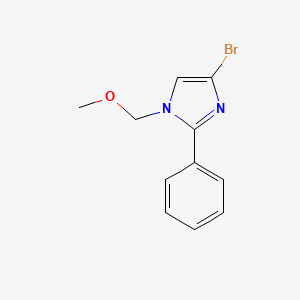
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12282827.png)
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)
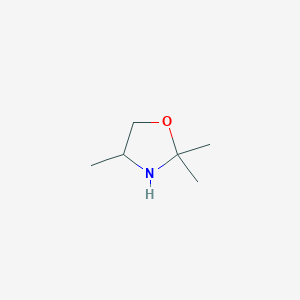
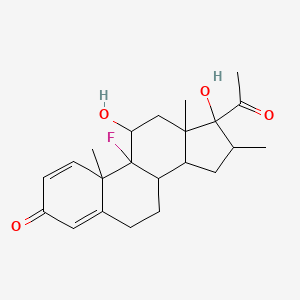
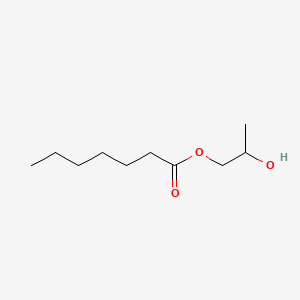

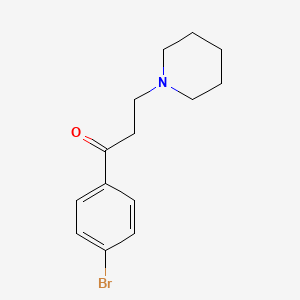

![N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B12282870.png)
![tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate](/img/structure/B12282883.png)
